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Compound of Interest

Compound Name: 3-(4-Phenylphenoxy)butan-2-one

Cat. No.: B1273265

To: Researchers, Scientists, and Drug Development Professionals

Subject: Analysis of Physicochemical Data for Phenyl-Butanone Analogs and a Profile of 4-
Phenyl-3-buten-2-one

Executive Summary:

This technical guide addresses the user's request for an in-depth analysis of the
physicochemical characteristics of 3-(4-Phenylphenoxy)butan-2-one. An extensive search of
scientific databases and literature has revealed no available data for this specific compound.

However, significant information exists for structurally related analogs. This whitepaper
provides a comprehensive overview of a closely related and extensively studied compound: 4-
Phenyl-3-buten-2-one (also known as Benzalacetone or Benzylideneacetone). The following
sections detail its physicochemical properties, relevant experimental protocols for its synthesis,
and potential biological signaling interactions, adhering to the specified formatting and
visualization requirements. This information is intended to serve as a valuable resource for
researchers working with phenyl-butanone scaffolds.

Physicochemical Characteristics of 4-Phenyl-3-
buten-2-one
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The quantitative data for 4-Phenyl-3-buten-2-one has been compiled and organized into the

following table for clarity and comparative analysis.

Property

Value

Reference

Molecular Formula

C10H100

[1](21[3]

Molecular Weight 146.1858 g/mol [2][3]
122-57-6 (for the mixture of

CAS Number ) [2]
stereoisomers)

1896-62-4 (for the (E)- or 3]

trans- isomer)

Appearance Solid

Melting Point 34-40°C [1]

39-41 °C (for trans- isomer)

Boiling Point 260 - 262 °C [1]

Vapor Pressure

0.01 mmHg (at 25 °C)

0.01 hPa (at 25 °C)

[1]

Density

1.008 g/cm3 (relative density,
liquid)

[1]

Solubility

Water: 1.3 g/L (20 °C)

[1]

Freely soluble in alcohol,
benzene, chloroform, and
diethyl ether.

Very slightly soluble in

petroleum ether.

LogP (Octanol/Water Partition

Coefficient)

[1]

Experimental Protocols
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Synthesis of (E)-4-Phenyl-3-buten-2-one

A common method for the synthesis of 4-phenyl-3-buten-2-one is via the Claisen-Schmidt
condensation of benzaldehyde and acetone. A more recent method involves the acylation of
styrene.

Method: Acylation of Styrene with Acetic Anhydride[4]

This method utilizes a mesoporous aluminosilicate catalyst to facilitate the reaction between
styrene and acetic anhydride.

e Reactants and Catalyst:

o Styrene

o Acetic Anhydride

o Mesoporous aluminosilicate catalyst (molar ratio SiO2/Al203 = 80)
e Procedure:

o Styrene, acetic anhydride (in a molar ratio of 1:2 to 1:4 relative to styrene), and the
catalyst (10-50% by mass relative to a 1:1 molar mixture of reactants) are placed in a
three-necked flask equipped with a thermometer, stirrer, and reflux condenser.[4]

o The reaction mixture is heated to 120-130 °C and stirred continuously for 10 hours.[4]

o Upon completion, the reaction mass is cooled and the solid catalyst is separated by
filtration.[4]

o The target product, (E)-4-phenyl-3-buten-2-one, is isolated from the filtrate by vacuum
distillation.[4]

Characterization Techniques

Standard analytical techniques are employed to confirm the identity and purity of the
synthesized compound.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 13C NMR are used to
elucidate the molecular structure. The *H NMR spectrum for trans-4-Phenyl-3-buten-2-one is
available for reference.[5]

o Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine
the molecular weight and fragmentation pattern.[2][3]

« Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional
groups, such as the carbonyl (C=0) and carbon-carbon double (C=C) bonds.[2]

 Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy can provide information
about the conjugated system in the molecule.[2][3][6]

e Gas Chromatography (GC): GC is a valuable technique for assessing the purity of the
compound.[2][3][6]

Biological Signhaling and Workflow Diagrams

While specific signaling pathways for 3-(4-Phenylphenoxy)butan-2-one are unknown due to
the lack of data, its analog, Benzylideneacetone, has been noted as an inhibitor of the enzyme
phospholipase A2 (PLA2). PLA2 is a key enzyme in the inflammatory cascade, responsible for
the release of arachidonic acid, a precursor to prostaglandins and leukotrienes.

Diagram: Simplified Inflammatory Signaling Pathway
and PLA2 Inhibition
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Caption: Inhibition of Phospholipase A2 by Benzylideneacetone.

Diagram: General Experimental Workflow for Synthesis
and Characterization
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Caption: Workflow for Synthesis and Analysis of 4-Phenyl-3-buten-2-one.

Disclaimer: This document is intended for informational purposes for a scientific audience. The
experimental protocols are summarized from published literature and should be adapted and
validated with appropriate safety precautions in a laboratory setting. The biological information
provided is based on an analog and may not be representative of the originally requested
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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